![molecular formula C8H10BrNS B13301043 2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-C]azepine](/img/structure/B13301043.png)
2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-C]azepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-C]azepine is a heterocyclic compound that contains a bromine atom, a sulfur atom, and a nitrogen atom within its structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-C]azepine typically involves the bromination of a thienoazepine precursor. One common method is the bromination of 5,6,7,8-tetrahydro-4H-thieno[3,2-C]azepine using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane or chloroform .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the bromination reaction to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-C]azepine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfur atom in the thieno ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitrogen atom in the azepine ring can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or sodium periodate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution Reactions: Formation of azido, thiol, or alkoxy derivatives.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of secondary or tertiary amines.
Aplicaciones Científicas De Investigación
2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-C]azepine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting neurological disorders and inflammatory diseases.
Industry: Utilized in the development of organic semiconductors and materials science.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-C]azepine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromine, sulfur, and nitrogen atoms. These interactions can modulate biological pathways and lead to the observed bioactivities .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine
- 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride
- 2-Bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepine hydrochloride
Uniqueness
2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-C]azepine is unique due to its specific substitution pattern and the presence of a bromine atom, which can significantly influence its reactivity and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C8H10BrNS |
|---|---|
Peso molecular |
232.14 g/mol |
Nombre IUPAC |
2-bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine |
InChI |
InChI=1S/C8H10BrNS/c9-8-4-6-5-10-3-1-2-7(6)11-8/h4,10H,1-3,5H2 |
Clave InChI |
NDLOBGGONRHMDX-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(CNC1)C=C(S2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


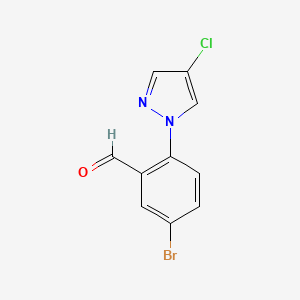
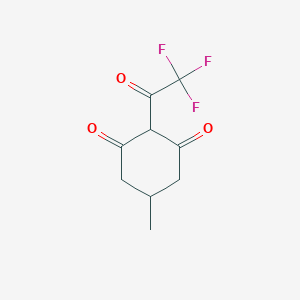
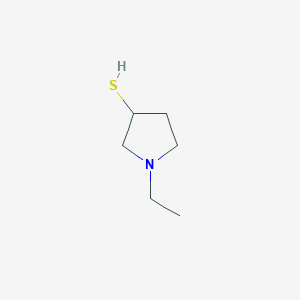
![4-[(Dimethylamino)methyl]piperidine-1-carbonyl chloride](/img/structure/B13300974.png)
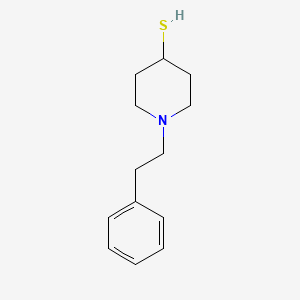
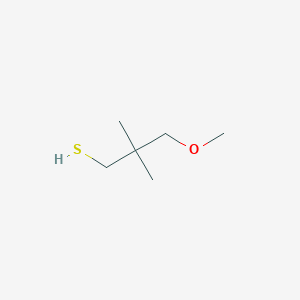
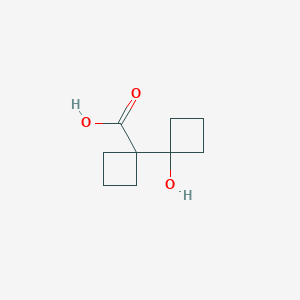
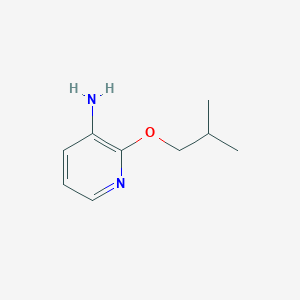
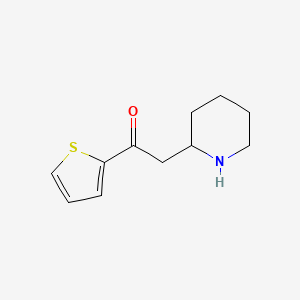

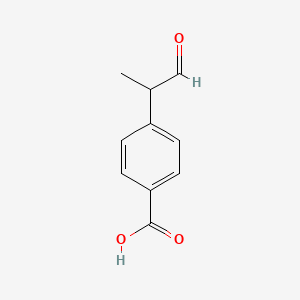
![2-[(1-Cyclohexylethyl)amino]acetamide](/img/structure/B13301040.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13301046.png)
![2-[(3-Amino-6-chloropyridin-2-yl)oxy]ethan-1-ol](/img/structure/B13301051.png)
